2-(3-Phenyl-1,2,4-oxadiazol-5-yl)piperidine hydrochloride
Description
2-(3-Phenyl-1,2,4-oxadiazol-5-yl)piperidine hydrochloride is a heterocyclic compound featuring a piperidine ring linked to a 1,2,4-oxadiazole moiety substituted with a phenyl group at the 3-position. Its molecular formula is C₁₃H₁₅N₃O·HCl, with a molecular weight of 265.5 g/mol (calculated from ). The compound is cataloged under reference codes such as 3D-PZA73149 (CymitQuimica) and is utilized as a building block in pharmaceutical and agrochemical research. The phenyl-oxadiazole core is associated with π-π stacking interactions, enhancing binding affinity in biological systems, while the piperidine ring contributes to conformational rigidity and solubility via protonation.
Structure
3D Structure of Parent
Properties
IUPAC Name |
3-phenyl-5-piperidin-2-yl-1,2,4-oxadiazole;hydrochloride | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H15N3O.ClH/c1-2-6-10(7-3-1)12-15-13(17-16-12)11-8-4-5-9-14-11;/h1-3,6-7,11,14H,4-5,8-9H2;1H | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ROFYGEGVRCJVBU-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCNC(C1)C2=NC(=NO2)C3=CC=CC=C3.Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H16ClN3O | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
265.74 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1240528-19-1 | |
| Record name | Piperidine, 2-(3-phenyl-1,2,4-oxadiazol-5-yl)-, hydrochloride (1:1) | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=1240528-19-1 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 2-(3-Phenyl-1,2,4-oxadiazol-5-yl)piperidine hydrochloride typically involves the cyclization of amidoximes with carbonyl compounds. One common method includes the reaction of amidoximes with carboxylic acids, aldehydes, or esters under specific conditions . For example, the reaction of substituted benzonitrile with hydroxylamine hydrochloride in the presence of sodium hydroxide in an ethanol/water mixture can yield the desired oxadiazole derivative .
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and scalability of the production process .
Chemical Reactions Analysis
Types of Reactions: 2-(3-Phenyl-1,2,4-oxadiazol-5-yl)piperidine hydrochloride can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form different oxadiazole derivatives.
Reduction: Reduction reactions can modify the oxadiazole ring or the piperidine moiety.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.
Substitution: Reagents like alkyl halides or acyl chlorides can be used under basic or acidic conditions.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield different oxadiazole derivatives, while substitution reactions can produce a variety of substituted piperidine or oxadiazole compounds .
Scientific Research Applications
Medicinal Chemistry
2-(3-Phenyl-1,2,4-oxadiazol-5-yl)piperidine hydrochloride has been investigated for its potential as a pharmacological agent. The oxadiazole ring is known for its ability to enhance bioactivity and improve the pharmacokinetic properties of compounds.
Case Study: Anticancer Activity
Research has demonstrated that compounds containing oxadiazole derivatives exhibit anticancer properties. A study conducted by the Shanghai Institute of Materia Medica highlighted the synthesis of related oxadiazole compounds that showed promising results against various cancer cell lines . The incorporation of the piperidine structure may enhance the selectivity and potency of these compounds.
Material Science
Beyond biological applications, this compound can also be explored in material science for its potential use in synthesizing novel polymers or as a precursor for advanced materials.
Case Study: Polymer Synthesis
Research has shown that incorporating oxadiazole units into polymer chains can significantly enhance thermal stability and mechanical properties . This suggests that this compound could serve as an effective building block for developing new materials with desirable characteristics.
Mechanism of Action
The mechanism of action of 2-(3-Phenyl-1,2,4-oxadiazol-5-yl)piperidine hydrochloride involves its interaction with specific molecular targets. For instance, it can act as an inhibitor of acetylcholine receptors, affecting neurotransmission in the central and peripheral nervous systems . Additionally, it may block the activation of nuclear factor κB (NF-κB) signaling pathways, which are involved in inflammation and immune responses .
Comparison with Similar Compounds
Research Findings and Trends
- Agrochemicals : Cyclobutyl-substituted analogs () show promise in crop protection due to enhanced environmental compatibility.
- Drug Discovery : High-purity analogs (e.g., 97% purity in ) are prioritized in screening libraries for pharmacokinetic optimization.
- Synthetic Accessibility : The oxadiazole-piperidine scaffold is synthetically tractable, with routes involving cyclization of amidoximes or nucleophilic substitutions.
Biological Activity
2-(3-Phenyl-1,2,4-oxadiazol-5-yl)piperidine hydrochloride is a compound of interest due to its potential biological activities. This article reviews its structural properties, synthesis, and biological effects, supported by data tables and relevant case studies.
Structural Information
The compound has the following structural characteristics:
- Molecular Formula : C₁₃H₁₅ClN₃O
- CAS Number : 1185302-70-8
- SMILES : C1CCNC(C1)C2=NC(=NO2)C3=CC=CC=C3
Synthesis
The synthesis of this compound involves the reaction of piperidine with substituted oxadiazole derivatives. The detailed synthetic route is crucial for understanding the compound's biological activity.
Anticancer Properties
Recent studies have highlighted the anticancer potential of oxadiazole derivatives. For instance, compounds containing the oxadiazole ring have demonstrated significant cytotoxic effects against various cancer cell lines. In particular, this compound exhibited promising results in inhibiting cell proliferation in vitro.
Table 1: Cytotoxicity Data Against Cancer Cell Lines
| Compound | Cell Line | IC50 (µM) |
|---|---|---|
| This compound | A431 | <10 |
| HT29 | <15 | |
| Jurkat | <12 |
Antimicrobial Activity
The compound has also been evaluated for its antimicrobial properties. Studies indicate that it possesses moderate antibacterial activity against both Gram-positive and Gram-negative bacteria.
Table 2: Antimicrobial Activity
| Microorganism | Zone of Inhibition (mm) |
|---|---|
| Staphylococcus aureus | 15 |
| Escherichia coli | 12 |
| Pseudomonas aeruginosa | 10 |
The mechanism underlying the biological activity of this compound is thought to involve interaction with specific cellular targets. Molecular docking studies suggest that the compound may inhibit key enzymes involved in cancer cell metabolism and proliferation.
Case Studies
In a recent case study involving mouse splenocytes, the compound was tested for its ability to modulate immune responses. At a concentration of 100 nM, it successfully enhanced immune cell activity by approximately 92%, indicating potential as an immunomodulatory agent .
Q & A
Q. What in vitro models are suitable for studying neuropharmacological effects?
- Methodological Answer : Use primary neuronal cultures or SH-SY5Y cells for neurotoxicity/neuroprotection assays. Calcium imaging (Fluo-4 AM) or patch-clamp electrophysiology can evaluate ion channel modulation. Compare to structural analogs (e.g., 4-(4-Methoxyphenyl)sulfonyl piperidine) for SAR analysis .
Contradiction Analysis
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
